potassium 2-amino-2-methylpropionate octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

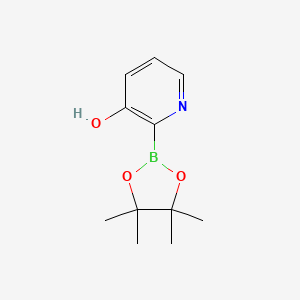

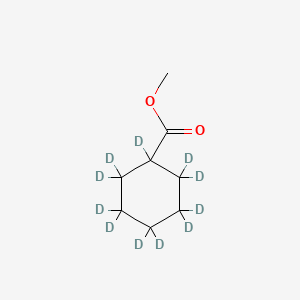

Potassium 2-amino-2-methylpropionate octahydrate, also known as Potassium 2-methylalaninate octahydrate or Potassium α-aminoisobutyrate octahydrate, is a chemical compound with the molecular formula (CH3)2C(NH2)COOK・8H2O . It has a CAS Registry Number of 120447-91-8 .

Molecular Structure Analysis

The molecular structure of potassium 2-amino-2-methylpropionate octahydrate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Aplicaciones Científicas De Investigación

Crystal Growth Kinetics in Fluidized Bed Crystallizer : A study by Gürbüz, Badem, and Bulutcu (2005) explored the crystal growth kinetics of potassium pentaborate octahydrate in a fluidized bed crystallizer, which is relevant for its application in industrial and automotive lubricants. This research is significant for understanding particle size control in high-pressure lubricants (Gürbüz, Badem, & Bulutcu, 2005).

Nonprotein Amino Acids in Sediments : Mita and Shimoyama (1998) found nonprotein amino acids in Tokyo Bay sediments, including 2-amino-2-methylpropionic acid. This study contributes to understanding the terrestrial origin of such compounds and their presence in environmental samples (Mita & Shimoyama, 1998).

Allosteric Modifiers of Hemoglobin : Randad, Mahran, Mehanna, and Abraham (1991) investigated 2-(aryloxy)-2-methylpropionic acids as allosteric effectors of hemoglobin. They found that certain compounds in this category could decrease the oxygen affinity of human hemoglobin, which may have clinical or biological applications (Randad et al., 1991).

CO2 Solubility in Amino Acid Solutions : Hamzehie and Najibi (2016) investigated the solubility of CO2 in aqueous solutions of potassium prolinate blended with 2-amino-2-methyl-1-propanol. This study is relevant for understanding CO2 capturing using amino acid salts (Hamzehie & Najibi, 2016).

Fast Network Oscillations Induced by Potassium Transients : LeBeau et al. (2002) studied the effect of potassium on fast network oscillations in the rat hippocampus. Their research contributes to understanding the role of potassium in neural activity (LeBeau et al., 2002).

Safety and Hazards

According to the harmonised classification and labelling (CLP00) approved by the European Union, this substance causes severe skin burns and eye damage and is harmful if swallowed . It also has hazard class and category codes: Acute Tox. 4 *: Acute toxicity; Skin Corr. 1A: Skin corrosion/irritation .

Propiedades

InChI |

InChI=1S/C4H9NO2.K/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRMIDCDIDQPFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120447-91-8 |

Source

|

| Record name | Alanine, 2-methyl-, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120447-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate](/img/structure/B569499.png)

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)

![2-[[9-[(4aS,7R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]acetic acid](/img/structure/B569506.png)

![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)